molecular formula C20H14ClNO4S B359186 methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-13-0

methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B359186
CAS No.: 939894-13-0
M. Wt: 399.8g/mol
InChI Key: BDWIWQFLEVHQSJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a fused thiochromeno-pyran core substituted with a 2-chlorophenyl group and a methyl carboxylate ester. Its structure incorporates sulfur in the thiochromeno ring, distinguishing it from oxygen-containing pyrano derivatives.

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c1-25-19(23)16-14(10-6-2-4-8-12(10)21)15-17(26-18(16)22)11-7-3-5-9-13(11)27-20(15)24/h2-9,14H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWIWQFLEVHQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN1O3S1
  • Molecular Weight : 335.81 g/mol

This compound features a thiochromene backbone, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic routes may vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. Preliminary studies suggest that it possesses:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Shows potential in inhibiting fungal growth.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiochromene derivatives. The compound has been evaluated in vitro against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise as anti-inflammatory agents. They may exert their effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that structural modifications could enhance its potency.
  • Anticancer Evaluation : In a recent study involving human cancer cell lines, the compound exhibited significant cytotoxicity. Flow cytometry analysis revealed that it induced apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanism : Research highlighted the compound's ability to inhibit prostaglandin synthesis in vitro, suggesting its potential use in treating inflammatory diseases.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HCT-116 and MCF-7 cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and its inhibition could lead to reduced inflammation in various conditions. Molecular docking studies have indicated favorable interactions between the compound and the active site of 5-LOX, warranting further investigation into its anti-inflammatory potential .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of synthesized derivatives based on this compound demonstrated significant anticancer activity against human cancer cell lines. The derivatives were evaluated for their IC50 values, revealing that several compounds had IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Case Study 2: Anti-inflammatory Potential
Another research effort focused on evaluating the anti-inflammatory effects of this compound through molecular docking studies. The results suggested that it could serve as a lead compound for developing new anti-inflammatory drugs targeting 5-lipoxygenase pathways. Further experimental validation is needed to confirm these findings and explore the full therapeutic potential of this compound in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Systems and Substituents
  • Thiochromeno vs. Pyrano Derivatives: The thiochromeno ring in the target compound replaces the oxygen atom in pyrano derivatives (e.g., 4H-pyrano[4,3-b]pyran), which may enhance lipophilicity and influence bioavailability .
  • Substituent Position Effects :
    The 2-chlorophenyl group in the target compound contrasts with 3- or 4-substituted phenyl analogs (e.g., 3-nitrophenyl in 3i, 4-chlorophenyl in 4i). The ortho-substitution may induce steric hindrance, altering binding affinity in biological targets compared to para-substituted derivatives .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • The target compound’s melting point is unreported, but analogs like 3i (223–225°C) and 4f (144–146°C) show that electron-withdrawing groups (e.g., nitro in 3i) increase melting points due to enhanced intermolecular interactions .
Spectroscopic Data
  • IR and NMR :
    Key IR peaks for NH (3295–3439 cm⁻¹), C=O (1684–1727 cm⁻¹), and aromatic C–H (3071–3106 cm⁻¹) are consistent across analogs, including the target compound .
  • Mass Spectrometry :
    EI-MS fragments (e.g., m/z 250–428) in derivatives like 3i and 4f suggest cleavage patterns involving the pyran ring and substituent loss, which the target compound likely shares .
Antiproliferative Activity
  • IC50 Values :
    Derivatives such as 4d (IC50 = 1.4 μM) and 4i (IC50 = 11.2 μM) against MCF-7 cells highlight substituent-dependent potency. The 2-chlorophenyl group in the target compound may modulate activity through steric or electronic effects .
Antioxidant Activity
  • While data for the target compound are lacking, analogs like 4a-j exhibit antioxidant IC50 values correlated with electron-donating substituents (e.g., methoxy groups) .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: In ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate (), N–H···O hydrogen bonds form layered structures. The target compound’s 2-chlorophenyl group may disrupt such packing, affecting solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Core Structure
Target Compound 2-chlorophenyl N/R N/R Thiochromeno-pyran
3i (Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-...) 3-nitrophenyl 223–225 76 Pyrano[4,3-b]pyran
4i (Ethyl 2-amino-4-(4-chlorophenyl)-...) 4-chlorophenyl N/R N/R Dihydropyrano[4,3-b]pyran
4f (Ethyl 2-amino-4-(4-bromophenyl)-...) 4-bromophenyl 144–146 78.8 Dihydropyrano[4,3-b]pyran

Table 2: Antiproliferative Activity (MCF-7 Cell Line)

Compound IC50 (μM) Key Substituent
4d 1.4 3-chlorophenyl
4i 11.2 4-chlorophenyl
Target N/R 2-chlorophenyl

Q & A

Q. How can the synthesis of methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate be optimized for higher yield?

Methodological Answer: Optimization involves:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps, as seen in analogous thiochromeno-pyran syntheses via Biginelli-like reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while reflux conditions enhance reaction rates .
  • Temperature control : Maintain 80–100°C during cyclization to balance kinetic favorability and thermal stability of the thiochromene core .
  • Stepwise purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, reducing side-product formation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms the fused thiochromeno-pyran scaffold. Parameters include data collection at 298 K and refinement to Rfactor<0.06R_{\text{factor}} < 0.06, as demonstrated for structurally related pyran derivatives .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., deshielding of the 2-chlorophenyl proton at δ 7.4–7.6 ppm) and confirm ester carbonyl resonance near δ 165–170 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (C19H15ClN2O3S\text{C}_{19}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}, expected m/zm/z 398.04) and detects fragmentation patterns indicative of the 5-oxo-thiochromene moiety .

Q. What purification strategies mitigate challenges posed by byproducts in the final synthesis step?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the target compound versus unreacted starting materials .
  • HPLC with C18 columns : Achieve >95% purity by separating polar byproducts (e.g., hydrolyzed esters) using acetonitrile/water mobile phases .
  • TLC monitoring : Track reaction progress with silica plates (ethyl acetate/hexane, 3:7) to identify and eliminate side products early .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Comparative studies : Synthesize structural analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects on bioactivity .
  • Meta-analysis : Cross-reference pharmacological data with crystallographic parameters (e.g., dihedral angles affecting receptor binding) to identify structure-activity relationships .

Q. What mechanistic insights explain the role of the 2-chlorophenyl group in directing regioselectivity during cyclization?

Methodological Answer:

  • Electronic effects : The electron-withdrawing chlorine atom stabilizes transition states via resonance, favoring nucleophilic attack at the 4-position of the thiochromene core .
  • Steric hindrance : Ortho-substitution on the phenyl ring disfavors alternative reaction pathways, as observed in X-ray structures showing minimal distortion in the fused pyran ring .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict lower activation energy for the observed regiochemistry compared to hypothetical isomers .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa estimation : Use software like MarvinSuite to calculate protonation states of the amino and carboxylate groups, identifying pH-sensitive bonds (e.g., ester hydrolysis at pH > 10) .
  • Molecular dynamics (MD) simulations : Simulate aqueous environments to assess conformational stability of the thiochromene ring, correlating with experimental degradation rates .
  • Density functional theory (DFT) : Model hydrolysis pathways to identify protective strategies (e.g., prodrug formulations) .

Q. What experimental designs address discrepancies in reported reaction yields for one-pot syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) using response surface methodology to identify yield-limiting factors .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .
  • Replicate literature protocols : Control moisture levels rigorously (e.g., molecular sieves in cyclization steps) to reconcile yield variations .

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